N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an azepane ring, an oxoethyl group, an ethoxyphenyl group, and a methylsulfanylbenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxoethyl group: This step often involves the use of reagents such as oxalyl chloride or acyl chlorides under controlled conditions.
Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the methylsulfanylbenzene sulfonamide moiety:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.
Optimization of reaction conditions: This includes temperature, pressure, and the use of catalysts to improve efficiency.
Purification processes: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can yield various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-METHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE: Similar structure but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S2/c1-3-29-20-10-8-19(9-11-20)25(18-23(26)24-16-6-4-5-7-17-24)31(27,28)22-14-12-21(30-2)13-15-22/h8-15H,3-7,16-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSAPVFSDCSPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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